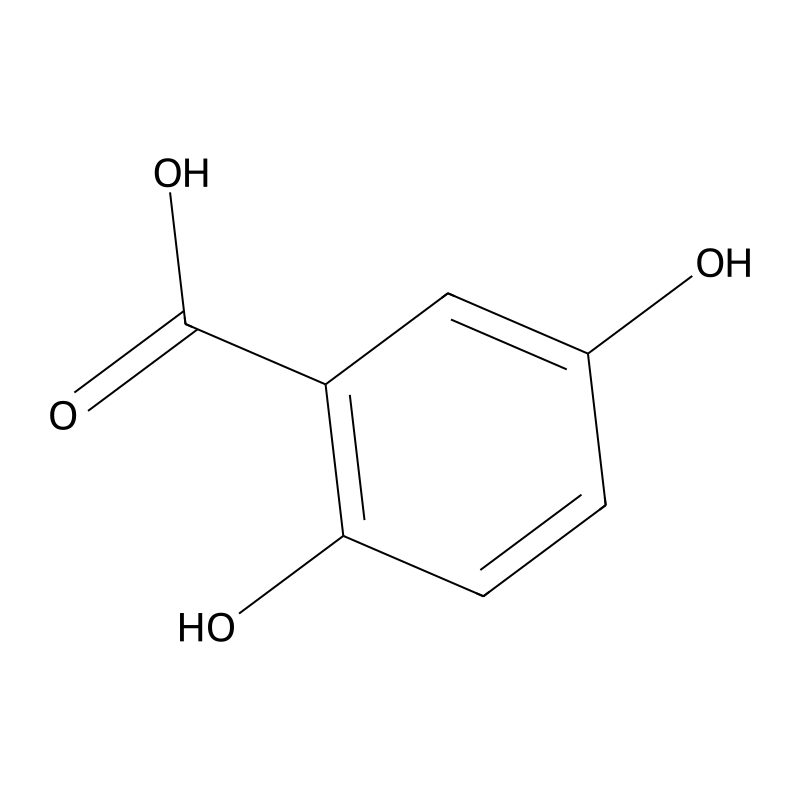

2,5-Dihydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

- ,5-DHBA is one of the most widely used matrices for MALDI-MS.

- In MALDI-MS, the matrix plays a crucial role in facilitating the ionization of analytes, allowing scientists to study a wide range of biomolecules like peptides, proteins, carbohydrates, and even polymers.

Potential Inhibitor of Arachidonate 15-Lipoxygenase

- Research suggests that 2,5-DHBA may act as an inhibitor of the enzyme arachidonate 15-lipoxygenase [].

- This enzyme plays a role in the production of inflammatory signaling molecules, and its inhibition is of interest for research into various inflammatory conditions [].

Other Potential Applications

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxy derivative of benzoic acid characterized by the presence of hydroxyl groups at the 2- and 5-positions of the benzene ring. Its chemical formula is and it has a molecular weight of approximately 154.12 g/mol. This compound is notable for its role in various biological systems and applications in analytical chemistry, particularly as a matrix material in mass spectrometry.

- Oxidation Reactions: In the presence of enzymes such as gentisate 1,2-dioxygenase, it can react with molecular oxygen to form maleylpyruvate:

- Electro

2,5-Dihydroxybenzoic acid exhibits various biological activities:

- Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Inhibition of Lipoxygenase: The compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid, potentially influencing inflammatory processes .

- Metabolic Byproduct: It is a minor product of aspirin metabolism and can be excreted by the kidneys .

The applications of 2,5-dihydroxybenzoic acid are diverse:

- Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: It serves as a matrix material for the analysis of biomolecules due to its ability to facilitate ionization without fragmentation .

- Pharmaceuticals: Used as an antioxidant excipient in various pharmaceutical formulations .

- Analytical Chemistry: Employed in various analytical techniques for detecting compounds that incorporate boronic acids .

Research indicates that 2,5-dihydroxybenzoic acid interacts with several biological systems:

- Enzymatic Interactions: Its inhibition of lipoxygenase suggests potential therapeutic roles in managing inflammation-related conditions.

- Metal Ion Complexation: It has been studied for its ability to form complexes with metal ions, which may influence its biological activity and stability in formulations.

Several compounds share structural similarities with 2,5-dihydroxybenzoic acid. Here are some notable comparisons:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Salicylic Acid | Contains one hydroxyl group; known for anti-inflammatory properties. | |

| Gentisic Acid | Another name for 2,5-dihydroxybenzoic acid; similar properties. | |

| 3-Hydroxybenzoic Acid | Hydroxyl group at position 3; different biological activities. | |

| 4-Hydroxybenzoic Acid | Hydroxyl group at position 4; used as a preservative. |

The uniqueness of 2,5-dihydroxybenzoic acid lies in its specific positioning of hydroxyl groups and its dual functionality as both an antioxidant and a matrix material in mass spectrometry.

Kolbe-Schmitt Carboxylation Mechanism

The Kolbe-Schmitt reaction represents the primary industrial method for synthesizing 2,5-dihydroxybenzoic acid and serves as the cornerstone of commercial production [1] [2] [3]. This carboxylation process involves the treatment of hydroquinone with sodium hydroxide to form sodium hydroquinone, followed by heating with carbon dioxide under pressure [1] [3].

The fundamental mechanism proceeds through nucleophilic addition of the phenoxide anion to carbon dioxide, yielding the corresponding salicylate [2] [4]. The reaction pathway begins with the deprotonation of hydroquinone by sodium hydroxide, generating the more reactive phenoxide ion that exhibits enhanced reactivity toward electrophilic aromatic substitution reactions [4]. The phenoxide ion subsequently undergoes nucleophilic attack on carbon dioxide, which acts as a weak electrophile, preferentially forming the ortho-substituted product at the 2,5-positions [2] [5].

Industrial implementation of the Kolbe-Schmitt reaction typically employs reaction temperatures of 125°C and pressures of 100 atmospheres, with reaction times ranging from 2 to 18 hours to achieve conversions exceeding 99% [6] [7]. The process demonstrates remarkable efficiency when properly optimized, with the reaction conditions being critical for achieving high yields and regioselectivity [6].

Recent developments in microreactor technology have demonstrated significant process intensification for the Kolbe-Schmitt synthesis [7] [8]. High-pressure, high-temperature processing using microstructured reactors has enabled dramatic reductions in reaction time from hours to minutes or even seconds, while maintaining excellent conversion rates [7]. These innovations have achieved space-time yield improvements by factors of up to 440, representing a substantial advancement in process efficiency [7].

The thermodynamic aspects of the carboxylation reaction have been extensively studied, revealing that the equilibrium position is influenced by temperature, pressure, and the concentration of dissolved inorganic carbon species [9] [10]. Bicarbonate ion serves as the primary reactive species in the carboxylation process, with carbonic anhydrase potentially accelerating the equilibration between carbon dioxide and bicarbonate, although this enzyme can be inhibited by phenolic substrates [11].

Elbs Persulfate Oxidation Pathways

The Elbs persulfate oxidation provides an alternative synthetic route to 2,5-dihydroxybenzoic acid through the oxidation of salicylic acid using alkaline potassium persulfate [12] [13] [14]. This reaction, discovered by Hermann Elbs in 1893, proceeds through nucleophilic displacement on the peroxide oxygen of the peroxydisulfate ion [12] [15].

The mechanism involves the nucleophilic attack of the phenolate anion on the peroxide bond of the persulfate ion, leading to the formation of an intermediate sulfate ester [13] [15]. This intermediate subsequently undergoes hydrolysis under acidic conditions to yield the dihydroxybenzoic acid product [12] [13]. The reaction demonstrates preferential para-substitution relative to the existing hydroxyl group, though ortho-substitution can also occur depending on reaction conditions [12] [16].

Research has demonstrated that oxidation of salicylic acid with persulfate ion leads to the formation of gentisic acid in fair yield, typically ranging from 15-30% when using equimolar quantities of reactants [14] [16]. The reaction generally proceeds at room temperature or below using equimolar quantities of the phenolic substrate and potassium persulfate in alkaline aqueous solution [12] [13].

A significant limitation of the Elbs persulfate oxidation is the formation of multiple products and the occurrence of side reactions [16] [15]. Studies have shown that the purification of crude gentisic acid obtained from this reaction is extremely difficult due to the presence of persistent acidic impurities [16]. When excess persulfate is employed, additional oxidation products such as 2,3,5-trihydroxybenzoic acid can be formed, further complicating product isolation [14].

The reaction mechanism has been extensively studied and is believed to proceed through radical intermediates under certain conditions, although the primary pathway involves direct nucleophilic displacement [17] [15]. Recent investigations have revealed that the initial formation of gentisic acid can be accompanied by the production of 2,3-dihydroxybenzoic acid to the extent of approximately 15% of the total product, representing the first reported instance of ortho-attack when the para-position remains unsubstituted [14].

Modern Catalytic Synthesis Innovations

Contemporary research has focused on developing enzymatic and biocatalytic approaches for the synthesis of 2,5-dihydroxybenzoic acid [9] [11] [10]. Decarboxylase enzymes, which catalyze the reversible regioselective ortho-carboxylation of phenolic derivatives, have emerged as promising biocatalytic tools for environmentally benign synthesis [11] [10].

Benzoic acid decarboxylases demonstrate exclusive regioselectivity for aromatic carboxylation, proceeding through general acid-base catalysis mechanisms that are independent of metal cofactors [11]. These enzymes exhibit remarkable substrate tolerance and can accommodate various phenolic compounds while maintaining high regioselectivity for ortho-carboxylation [11].

Enzymatic carboxylation systems have been optimized using gaseous carbon dioxide in aqueous triethanolamine phases, achieving reaction yields above 80% through the implementation of in situ product removal strategies [9]. The use of adsorption-based product separation has proven particularly effective in overcoming thermodynamic limitations and improving overall process yields [9].

Recent developments in enzymatic synthesis have incorporated high carbon dioxide partial pressures and optimized bicarbonate concentrations to enhance reaction rates and conversions [11] [10]. Studies have demonstrated that 3 M potassium bicarbonate solutions buffered at pH 8.5 provide optimal conditions for enzymatic carboxylation, with reaction temperatures of 30°C yielding excellent results [11].

The biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high regioselectivity, and environmental compatibility [9] [11]. However, limitations such as substrate oxidation, low turnover frequencies, and enzyme deactivation must be addressed for practical implementation [10].

Heterogeneous catalytic systems have also been explored for the carboxylation of phenolic compounds [18]. Metal oxide surfaces have been demonstrated to facilitate phenol carboxylation through Eley-Rideal mechanisms, where the reaction proceeds via surface-adsorbed intermediates [18]. These systems offer potential advantages in terms of catalyst recovery and process intensification.

Industrial-Scale Production Optimization

Industrial production of 2,5-dihydroxybenzoic acid has been significantly enhanced through process optimization and the development of continuous flow technologies [7] [8] [19]. Modern industrial processes employ the Kolbe-Schmitt reaction as the primary synthesis method, with extensive optimization of reaction parameters to maximize yield and minimize environmental impact [7] [19].

Microreactor technology has revolutionized industrial production by enabling precise control of reaction conditions and dramatic improvements in space-time yields [7] [8]. High-pressure, high-temperature processing in microstructured reactors has demonstrated the ability to reduce reaction times from hours to minutes while maintaining excellent conversion rates [7]. These systems have achieved productivity levels in the kilogram-per-hour range, with potential annual production capacities reaching several tonnes [7].

The implementation of continuous flow processes has addressed several limitations of traditional batch reactors, including improved heat and mass transfer characteristics and enhanced safety profiles [7] [8]. Microstructured mixers and coolers have been integrated into production systems to optimize reaction conditions and product quality [7].

Recent innovations in suspension-based carboxylation methods have shown remarkable promise for large-scale implementation [6]. These processes utilize sodium phenoxide dispersed in toluene to react with carbon dioxide, with the addition of phenol playing a critical role in promoting stoichiometric conversion [6]. Under optimized conditions including phenol-to-phenoxide molar ratios of 2:1, reaction temperatures of 225°C, and carbon dioxide pressures of 30 bar, impressive yields of 92.68% have been achieved within 2-hour reaction times [6].

Industrial process optimization has also focused on minimizing energy consumption and reducing environmental impact [19]. The development of high-efficiency reaction systems has enabled significant reductions in carbon dioxide pressure requirements while maintaining excellent conversion rates [6]. These advances have important implications for the economic viability of large-scale production and the potential for carbon dioxide utilization in chemical manufacturing [6] [19].

Quality control and process monitoring systems have been implemented to ensure consistent product quality and optimize operational parameters [20]. Continuous monitoring of reaction conditions, product purity, and yield has enabled real-time process adjustments and improved overall efficiency [20].

Purification and Crystallization Strategies

The purification and crystallization of 2,5-dihydroxybenzoic acid require careful attention to solvent selection, temperature control, and crystallization kinetics to achieve high-purity products suitable for pharmaceutical and analytical applications [21] [22] [23].

Hot water crystallization represents the most commonly employed purification method for 2,5-dihydroxybenzoic acid [21] [1]. The standard procedure involves dissolving the crude product in hot water at temperatures approaching 95°C, followed by controlled cooling to induce crystallization [21]. This method typically yields crystals of high purity and is suitable for large-scale purification operations [21].

Alternative crystallization approaches utilizing mixed solvent systems have been developed to enhance purification efficiency [21] [22]. Recrystallization from methanol-water mixtures, typically employing a 9:1 ratio, has proven effective for achieving commercial-grade purity exceeding 99% [21] [22]. The procedure involves dissolution at elevated temperatures (55°C) followed by controlled cooling to -10°C to promote crystallization [21].

Slow cooling crystallization protocols have been developed for research applications requiring single crystals of exceptional quality [22]. These methods employ controlled temperature gradients over extended periods, typically reducing temperature from 70°C to 15°C over 14 days, resulting in the formation of large, well-formed crystals suitable for structural analysis [22].

Vacuum desiccation plays a crucial role in achieving moisture-free products [21] [1]. Following crystallization, the product is typically dried under vacuum using silica gel desiccants to remove residual water and achieve the required moisture content for pharmaceutical applications [21].

Advanced crystallization techniques have been developed for specialized applications, including the preparation of matrix-grade material for mass spectrometry [21] [24]. These protocols require exceptional purity and controlled crystal morphology to ensure optimal performance in analytical applications [21] [24].

Cocrystallization strategies have emerged as important purification and stabilization methods [25] [26] [23]. The formation of cocrystals with various coformers has been demonstrated to improve chemical stability, dissolution properties, and handling characteristics [25] [26] [23]. Systematic screening of cocrystal formation has identified optimal coformers and crystallization conditions for specific applications [25] [26].

Process analytical technology has been implemented to monitor crystallization processes and optimize crystal quality [27] [28]. Real-time monitoring of crystallization kinetics, polymorphic transformations, and product purity enables precise control of crystallization conditions and ensures consistent product quality [27] [28].

The development of microfluidic crystallization platforms has enabled high-throughput screening of crystallization conditions and the identification of optimal purification protocols [29] [25]. These systems allow for rapid evaluation of multiple solvent systems, temperature profiles, and additive effects, facilitating the optimization of purification processes [29] [25].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.74

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;

H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

Gentisic acid prevents diet-induced obesity in mice by accelerating the thermogenesis of brown adipose tissue

Xue Han, Jielong Guo, Yunxiao Gao, Jicheng Zhan, Yilin You, Weidong HuangPMID: 33434262 DOI: 10.1039/d0fo02474k

Abstract

Since obesity occurs when energy intake is higher than energy expenditure, increasing energy expenditure is an effective strategy to prevent or treat obesity. Brown adipose tissue (BAT) is a classic energy-consuming organ whose thermogenesis function can be activated by dietary components. Gentisic acid (2,5-dihydroxybenzoic acid, (DHB)) is widely found in food and exhibits many physiological functions, which include anti-inflammatory, antimicrobial, antioxidant, and hepatoprotective properties. However, its anti-obesity effect and mechanism have yet to be examined. This study investigated the effect and mechanism of DHB in preventing diet-induced obesity in mice from the perspective of energy metabolism. The C57BL/6 mice were fed a normal diet (ND), a high-fat and high-fructose diet (HFFD) or HFFD plus 2 mg mL-1 DHB (DHB + HFFD) for 12 weeks. Measuring obesity, lipid metabolism, energy metabolism and BAT related indicators. Moreover, the C3H10T1/2 cells were used to assess the effect of DHB on brown adipocytes in vitro. The results proved that, at the end of the experiment, the body weight of the mice in the DHB + HFFD group was 14.97% lower than in the HFFD group. DHB reduced the weight of the major organs, improved insulin sensitivity, and decreased systemic lipid accumulation. Moreover, DHB administration significantly increased energy metabolism, which was (partly) due to the activation of BAT thermogenesis. Furthermore, DHB supplementation enhanced the expression of the fatty acid oxidation related proteins in BAT and the brown adipocytes, indicating that DHB augmented the utilization of fatty acids by BAT, which is the primary substance of thermogenesis. This study reveals that DHB administration prevents HFFD induced obesity in mice by (at least partly) accelerating the oxidation of fatty acids and stimulating the thermogenesis of BAT.Screening of antimicrobial synergism between phenolic acids derivatives and UV-A light radiation

Erick F de Oliveira, Xu Yang, Nikeshala Basnayake, Cuong Nguyen Huu, Luxin Wang, Rohan Tikekar, Nitin NitinPMID: 33239223 DOI: 10.1016/j.jphotobiol.2020.112081

Abstract

The objective of this study was to investigate synergistic antibacterial activity based on a combination of UV-A light and three classes of food grade compounds: benzoic acid derivatives, cinnamic acid derivatives, and gallates. By using Escherichia coli O157:H7 as the model strain, it was observed that three cinnamic acid derivatives (ferulic acid, coumaric acid, and caffeic acid) and one benzoic acid derivative (2,5-dihydroxybenzoic acid) presented strong synergistic antibacterial activity with UV-A light radiation, where 1 mM levels of these compounds plus with 15 min of UV-A light (total light dose of 6.1 cm) led to more than 7-log CFU mL

of bacterial inactivation. In contrast, synergistic antibacterial activity between UV-A light and most benzoic acid derivatives (benzoic acid, gallic acid, vanillic acid, and 2,5-dimethoxybenzoic acid) were only observed after higher concentrations of these compounds were applied (10 mM). Lastly, from the three gallates tested (methyl gallate, ethyl gallate, and propyl gallate), only propyl gallate showed strong antibacterial synergism with UV-A light, where 10 mM of propyl gallate plus 15 min of UV-A light led to approximately 6.5-log of bacterial reduction. Presence of antioxidant compounds mitigated the light-mediated antibacterial activity of gallic acid, 2,5-dihydroxybenzoic acid, and propyl gallate. Similarly, the light-mediated antibacterial activity of these compounds was significantly (P < 0.05) reduced against metabolic-inhibited bacterial cells (sodium azide pretreatment). On the other hand, the antibacterial synergism between ferulic acid and UV-A light was not affected by the presence of antioxidants or the metabolic state of the bacterial cells. Due to the increasing concerns of antimicrobial resistant (AMR) pathogens, the study also investigated the proposed synergistic treatment on AMR Salmonella. Combinations of 1 mM of ferulic acid or 1 mM of 2,5-dihydroxybenzoic acid with UV-A light radiation was able to inactivate more than 6-log of a multi-drug resistant Salmonella Typhimurium strain.

OffsampleAI: artificial intelligence approach to recognize off-sample mass spectrometry images

Katja Ovchinnikova, Vitaly Kovalev, Lachlan Stuart, Theodore AlexandrovPMID: 32245392 DOI: 10.1186/s12859-020-3425-x

Abstract

Imaging mass spectrometry (imaging MS) is an enabling technology for spatial metabolomics of tissue sections with rapidly growing areas of applications in biology and medicine. However, imaging MS data is polluted with off-sample ions caused by sample preparation, particularly by the MALDI (matrix-assisted laser desorption/ionization) matrix application. Off-sample ion images confound and hinder statistical analysis, metabolite identification and downstream analysis with no automated solutions available.We developed an artificial intelligence approach to recognize off-sample ion images. First, we created a high-quality gold standard of 23,238 expert-tagged ion images from 87 public datasets from the METASPACE knowledge base. Next, we developed several machine and deep learning methods for recognizing off-sample ion images. The following methods were able to reproduce expert judgements with a high agreement: residual deep learning (F1-score 0.97), semi-automated spatio-molecular biclustering (F1-score 0.96), and molecular co-localization (F1-score 0.90). In a test-case study, we investigated off-sample images corresponding to the most common MALDI matrix (2,5-dihydroxybenzoic acid, DHB) and characterized properties of matrix clusters.

Overall, our work illustrates how artificial intelligence approaches enabled by open-access data, web technologies, and machine and deep learning open novel avenues to address long-standing challenges in imaging MS.

Novel absorbance peak of gentisic acid following the oxidation reaction

Sho Hosokawa, Kenichi Shukuya, Keisuke Sogabe, Yasukazu Ejima, Tatsuya Morinishi, Eiichiro Hirakawa, Hiroyuki Ohsaki, Tatsuo Shimosawa, Yasunori TokuharaPMID: 32348369 DOI: 10.1371/journal.pone.0232263

Abstract

Gentisic acid (GA), a metabolite of acetylsalicylic acid (ASA), and homogentisic acid (HGA), which is excreted at high levels in alkaptonuria, are divalent phenolic acids with very similar structures. Urine containing HGA is dark brown in color due to its oxidation. We recently reported a new oxidation method of HGA involving the addition of sodium hydroxide (NaOH) with sodium hypochlorite pentahydrate (NaOCl·5H2O), which is a strong oxidant. In the present study, we attempted to oxidize GA, which has a similar structure to HGA, using our method. We herein observed color changes in GA solution and analyzed the absorption spectra of GA after the addition of NaOH with NaOCl·5H2O. We also examined the oxidation reaction of GA using a liquid chromatography time-of-flight mass spectrometer (LC/TOF-MS). The results obtained indicated that GA solution had a unique absorption spectrum with a peak at approximately 500 nm through an oxidation reaction following the addition of NaOH with NaOCl·5H2O. This spectrophotometric method enables GA to be detected in sample solutions without expensive analytical instruments or a complex method.Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches

Hamza Mechchate, Imane Es-Safi, Omkulthom Mohamed Al Kamaly, Dalila BoustaPMID: 33808152 DOI: 10.3390/molecules26071932

Abstract

Numerous scientific studies have confirmed the beneficial therapeutic effects of phenolic acids. Among them gentisic acid (GA), a phenolic acid extensively found in many fruit and vegetables has been associated with an enormous confirmed health benefit. The present study aims to evaluate the antidiabetic potential of gentisic acid and highlight its mechanisms of action following in silico and in vitro approaches. The in silico study was intended to predict the interaction of GA with eight different receptors highly involved in the management and complications of diabetes (dipeptidyl-peptidase 4 (DPP4), protein tyrosine phosphatase 1B (PTP1B), free fatty acid receptor 1 (FFAR1), aldose reductase (AldR), glycogen phosphorylase (GP), α-amylase, peroxisome proliferator-activated receptor gamma (PPAR-γ) and α-glucosidase), while the in vitro study studied the potential inhibitory effect of GA against α-amylase and α-glucosidase. The results indicate that GA interacted moderately with most of the receptors and had a moderate inhibitory activity during the in vitro tests. The study therefore encourages further in vivo studies to confirm the given results.Discrimination of bovine milk from non-dairy milk by lipids fingerprinting using routine matrix-assisted laser desorption ionization mass spectrometry

Philippa England, Wenhao Tang, Markus Kostrzewa, Vahid Shahrezaei, Gerald Larrouy-MaumusPMID: 32198427 DOI: 10.1038/s41598-020-62113-9

Abstract

An important sustainable development goal for any country is to ensure food security by producing a sufficient and safe food supply. This is the case for bovine milk where addition of non-dairy milks such as vegetables (e.g., soya or coconut) has become a common source of adulteration and fraud. Conventionally, gas chromatography techniques are used to detect key lipids (e.g., triacylglycerols) has an effective read-out of assessing milks origins and to detect foreign milks in bovine milks. However, such approach requires several sample preparation steps and a dedicated laboratory environment, precluding a high throughput process. To cope with this need, here, we aimed to develop a novel and simple method without organic solvent extractions for the detection of bovine and non-dairy milks based on lipids fingerprint by routine MALDI-TOF mass spectrometry (MS). The optimized method relies on the simple dilution of milks in water followed by MALDI-TOF MS analyses in the positive linear ion mode and using a matrix consisting of a 9:1 mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid (super-DHB) solubilized at 10 mg/mL in 70% ethanol. This sensitive, inexpensive, and rapid method has potential for use in food authenticity applications.Homogentisic Acid and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity

Maher Al Khatib, Jessica Costa, Daniele Spinelli, Eliana Capecchi, Raffaele Saladino, Maria Camilla Baratto, Rebecca PogniPMID: 33572316 DOI: 10.3390/ijms22041739

Abstract

Pyomelanin mimics from homogentisic acid (HGA) and gentisic acid (GA) were biosynthesized by the oxidative enzymelaccase at physiological pH to obtain water soluble melanins. The pigments show brown-black color, broad band visible light absorption, a persistent paramagnetism and high antioxidant activity. The EPR approach shows that at least two different radical species are present in both cases, contributing to the paramagnetism of the samples. This achievement can also shed light on the composition of the ochronotic pigment in the Alkaptonuria disease. On the other hand, these soluble pyomelanin mimics, sharing physico-chemical properties with eumelanin, can represent a suitable alternative to replace the insoluble melanin pigment in biotechnological applications.

Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation

Minho Kim, JaeGoo Kim, Yu-Kyong Shin, Ki-Young KimPMID: 32210712 DOI: 10.7150/ijms.36484

Abstract

Keratinocyte proliferation is important for skin wound healing. The wound healing process includes blood clotting around the wound, removal of dead cells and pathogens through inflammation, and then re-epithelialization through proliferation and maturation. Proliferation assay was performed on acid natural compounds to identify candidates for natural-derived components of skin injury treatment. We found that gentisic acid promoted high cell proliferation activity compared with other compounds. Gentisic acid improved HaCaT cell proliferation by over 20% in MTT assay. Gentisic acid also had higher healing activity in anwound healing assay than allantoin as a positive control. Furthermore, we have identified how the treatment of gentisic acid can increase proliferation in the cell. Western blot analysis of proteins in the mitogen-activated protein (MAP) kinase signaling pathway showed that ERK1/2 phosphorylation was increased by gentisic acid treatment. Thus, our study indicates that gentisic acid promotes the proliferation of keratinocyte by phosphorylation of ERK1/2.